2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene is an organic compound characterized by the presence of bromine, difluoromethyl, and isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, while the isopropoxy group can affect its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-2-difluoromethylbenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-1,3-difluorobenzene: Contains two fluorine atoms but no isopropoxy group.
2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Similar but with an additional fluorine atom.
Uniqueness: 2-Bromo-1-(difluoromethyl)-3-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can significantly influence its chemical properties and potential applications. This structural feature can enhance the compound’s solubility, reactivity, and overall utility in various research and industrial contexts.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCAVUFZVVGNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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